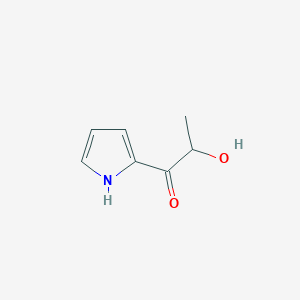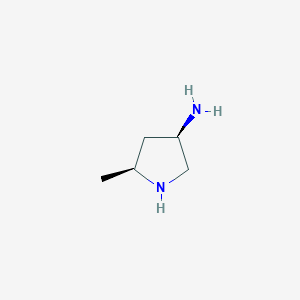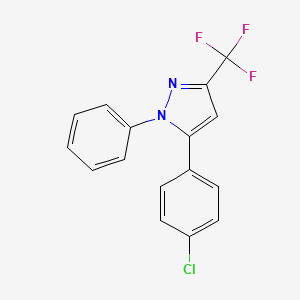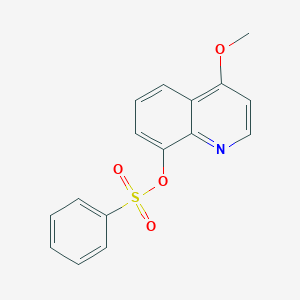
4-Methoxyquinolin-8-yl benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyquinolin-8-yl benzenesulfonate is an organic compound with the molecular formula C16H13NO4S and a molecular weight of 315.34 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound, and benzenesulfonate, a sulfonic acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyquinolin-8-yl benzenesulfonate typically involves the reaction of 4-methoxyquinoline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at ambient temperature . The general reaction scheme is as follows:
[ \text{4-Methoxyquinoline} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{Triethylamine, DCM}} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxyquinolin-8-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxyquinolin-8-yl benzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxyquinolin-8-yl benzenesulfonate is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other quinoline derivatives. For example, quinolines are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxyquinoline
- 8-Hydroxyquinoline
- 4-Methylquinoline
Uniqueness
4-Methoxyquinolin-8-yl benzenesulfonate is unique due to the presence of both a methoxy group and a benzenesulfonate ester. This combination imparts distinct chemical properties, such as increased solubility and potential biological activity, compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C16H13NO4S |
|---|---|
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
(4-methoxyquinolin-8-yl) benzenesulfonate |
InChI |
InChI=1S/C16H13NO4S/c1-20-14-10-11-17-16-13(14)8-5-9-15(16)21-22(18,19)12-6-3-2-4-7-12/h2-11H,1H3 |
Clave InChI |
ZRQFBFRHUOEPAA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=CC=C(C2=NC=C1)OS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Methyl-1-(5-propylfuran-2-yl)propyl]cyclopentan-1-one](/img/structure/B12888521.png)
![N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B12888527.png)
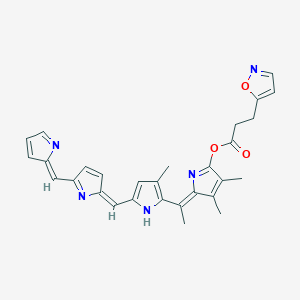
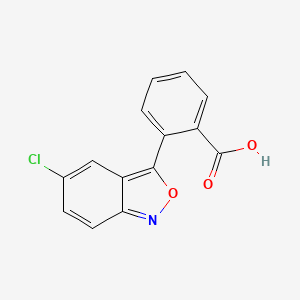
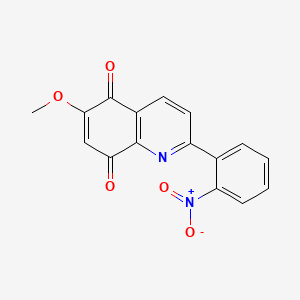
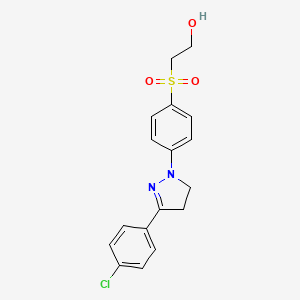
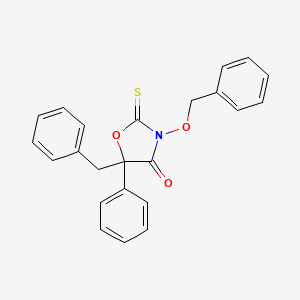

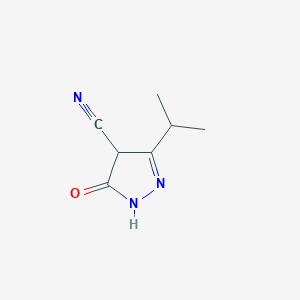
![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)
![Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888583.png)
